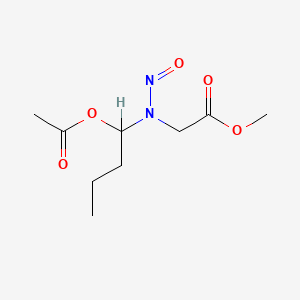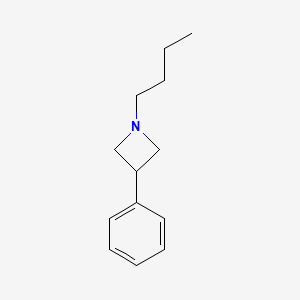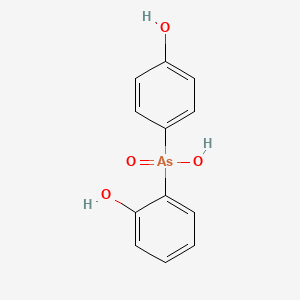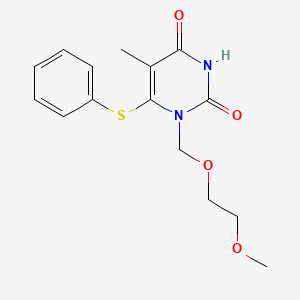
1-((2-Methoxyethoxy)methyl)-6-(phenylthio)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine is a chemical compound with a complex structure that includes a methoxyethoxy group, a phenyl group, and a thiothymine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine typically involves multiple steps, including the introduction of the methoxyethoxy group and the phenyl group to the thiothymine core. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as chemical vapor deposition, thermal vapor deposition, and other advanced methods to ensure consistency and scalability. These methods are optimized to produce high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles, with conditions varying based on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or other reduced forms.
Scientific Research Applications
1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to enzymes, receptors, or other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine can be compared with other similar compounds, such as:
1-(2-Methoxyethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione: This compound shares a similar core structure but differs in the substitution pattern.
1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine analogs: These compounds have variations in the functional groups attached to the core structure, leading to differences in chemical properties and applications.
The uniqueness of 1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
132774-35-7 |
|---|---|
Molecular Formula |
C15H18N2O4S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-(2-methoxyethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O4S/c1-11-13(18)16-15(19)17(10-21-9-8-20-2)14(11)22-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3,(H,16,18,19) |
InChI Key |
IDVZDMLDMKWDKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCOC)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


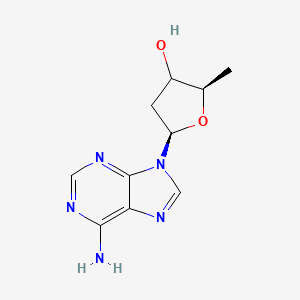
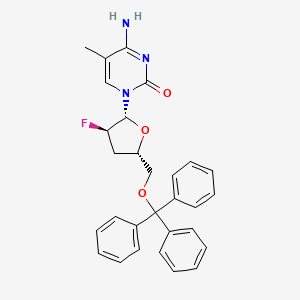
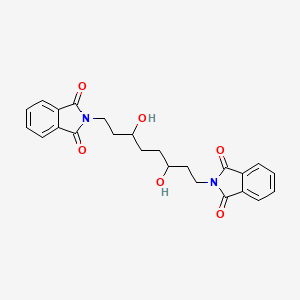

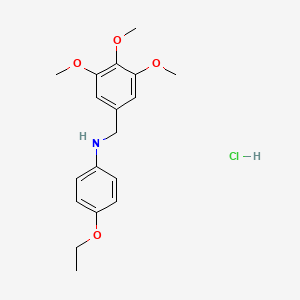
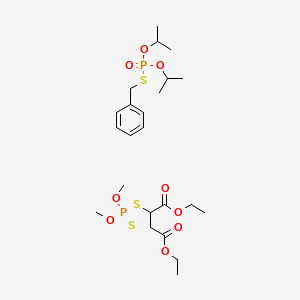
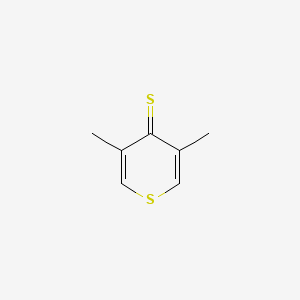
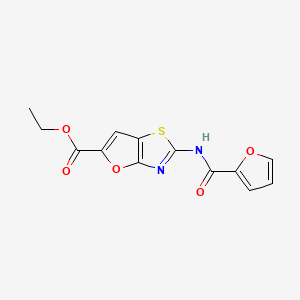
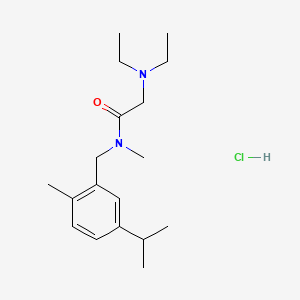
![(1S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12810131.png)
